HDAC Inhibitory Activity: Homobutein Exhibits Distinct Potency and Selectivity Profile Among Active Chalcones
In a systematic fluorescence assay evaluating twenty-one natural chalcones for HDAC inhibitory activity, Homobutein demonstrated an IC50 of 190 µM [1]. Among the four chalcones that showed measurable HDAC inhibition (isoliquiritigenin, butein, homobutein, and marein), the IC50 values ranged from 60 to 190 µM [1]. Notably, Homobutein was one of only three chalcones (alongside isoliquiritigenin and butein) that inhibited both total HDAC activity (classes I, II, and IV) and TNFα-induced NF-κB activation, establishing a dual inhibitory profile absent in marein [1]. This selective activity profile differentiates Homobutein from the vast majority of chalcones (17 of 21 tested) that failed to inhibit HDAC at all, highlighting its specialized utility in epigenetic studies [1].
| Evidence Dimension | HDAC inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 190 µM |
| Comparator Or Baseline | Isoliquiritigenin, Butein, Marein (IC50 range 60-190 µM) |
| Quantified Difference | Homobutein is at the higher end of the active IC50 range; 17 other chalcones showed no activity |
| Conditions | Fluorescence-based in vitro HDAC assay; compound panel of 21 natural chalcones |
Why This Matters
This data confirms Homobutein's inclusion in a very small subset of chalcones with documented HDAC inhibitory activity, a critical selection criterion for studies targeting epigenetic regulation or dual pathway inhibition.
- [1] Orlikova, B., Tasdemir, D., Golais, F., Dicato, M., & Diederich, M. (2012). Natural chalcones as dual inhibitors of HDACs and NF-κB. Oncology Reports, 28(3), 797-805. View Source
